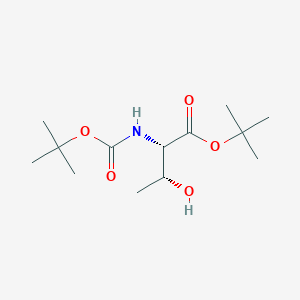

N-Boc-threonine-t-butylester

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO5 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

tert-butyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m1/s1 |

InChI Key |

KALBFNCSAOSDPJ-BDAKNGLRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for N Boc Threonine T Butylester

Direct N-Boc Protection and C-Terminal Esterification of L-Threonine

The most straightforward approach to N-Boc-threonine-t-butylester involves a two-step process: N-protection of L-threonine followed by esterification of the carboxylic acid.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions. jk-sci.comresearchgate.net The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O). jk-sci.com

The reaction is typically carried out by treating L-threonine with (Boc)₂O in the presence of a base. The choice of base and solvent system is critical for optimizing the yield and preventing side reactions. Common bases include sodium bicarbonate, potassium hydroxide (B78521), and triethylamine. jk-sci.comchemicalbook.comgoogle.com The reaction can be performed in various solvents, including aqueous methanol (B129727), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). jk-sci.comchemicalbook.com For instance, a high yield of 99% for N-Boc-L-threonine was achieved using sodium bicarbonate in a water/methanol mixture over 72 hours at room temperature. chemicalbook.com Another method involves using potassium hydroxide in an aqueous solution, followed by extraction with tert-butyl acetate (B1210297). google.com

Table 1: Optimization of N-Boc Protection of L-Threonine

| Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Sodium Bicarbonate | Water/Methanol | 72 hours | 99% | chemicalbook.com |

| Potassium Hydroxide | Water | Not specified | High | google.com |

| Triethylamine | Tetrahydrofuran | Not specified | Common | jk-sci.com |

Following the N-protection, the next step is the esterification of the carboxylic acid to form the tert-butyl ester. This transformation can be challenging due to the steric hindrance of the tert-butyl group.

Several methods have been developed for this purpose. One common approach involves the reaction of the N-Boc-L-threonine with isobutylene (B52900) in the presence of a strong acid catalyst. Another method utilizes tert-butyl acetate as both the solvent and the tert-butyl source, with a catalytic amount of a strong acid like perchloric acid. researchgate.net A procedure using N,N-dimethylformamide dineopentyl acetal (B89532) in a mixture of benzene (B151609) and tert-butanol (B103910) has also been reported for the tert-butyl esterification of N-protected amino acids. lookchem.com

It is also possible to achieve both N-Boc protection and tert-butyl esterification in a single pot under certain conditions. For instance, using an excess of (Boc)₂O in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can lead to the formation of the tert-butyl ester, although this can sometimes result in side products. rsc.orgrsc.org

Maintaining the stereochemical integrity of the two chiral centers in threonine, (2S,3R), is of paramount importance during synthesis. google.com Racemization, particularly at the α-carbon, can occur under harsh basic or acidic conditions.

The use of strong bases like sodium tert-butoxide during N-arylation of amino acid esters has been shown to cause complete racemization. acs.org Therefore, milder bases and reaction conditions are preferred. For the N-Boc protection step, the use of bicarbonate or other mild bases at controlled temperatures helps to minimize epimerization. chemicalbook.com

During esterification, methods that avoid strong acidic conditions and high temperatures are favored. The stereochemical integrity of the final product is typically verified using analytical techniques such as chiral chromatography or NMR analysis of diastereomeric derivatives. unifr.ch Research has shown that reactions can be carried out with complete retention of chirality. unifr.ch

Multistep Synthetic Routes to this compound Precursors

In some cases, multistep synthetic routes are employed to generate precursors that are then converted to this compound. For example, a synthetic route to protected alpha-methyl threonine has been developed, which could be adapted for the synthesis of threonine derivatives. researchgate.net These routes may involve the use of chiral auxiliaries or asymmetric catalysts to establish the desired stereochemistry early in the synthesis.

Another approach involves the synthesis of a sialyl T threonine building block, which is then elaborated. nih.gov While more complex, these multistep strategies can offer greater control over stereochemistry and allow for the introduction of other functional groups.

Chemo- and Regioselective Considerations in this compound Synthesis

Threonine possesses three functional groups: an amino group, a carboxylic acid group, and a hydroxyl group. The synthesis of this compound requires selective protection of the amino and carboxyl groups while leaving the hydroxyl group free or protecting it with a labile group that can be removed later.

The N-Boc protection with (Boc)₂O is generally highly selective for the amino group over the hydroxyl group under standard basic conditions. organic-chemistry.org However, under certain conditions, particularly with the use of catalysts like DMAP, O-Boc protection of the hydroxyl group can occur. rsc.org

Similarly, during esterification, the conditions must be chosen to favor the reaction at the carboxylic acid over the hydroxyl group. The use of specific esterification agents and catalysts helps to achieve this selectivity.

Green Chemistry Approaches and Sustainable Synthesis for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound, this translates to the use of greener solvents, catalyst-free conditions, and more atom-economical reagents.

One notable green approach is the use of water as a solvent for N-Boc protection, which can proceed efficiently without the need for additional catalysts. mcours.netresearchgate.net Another sustainable method for the synthesis of tert-butyl esters utilizes (Boc)₂O under solvent-free and base-free conditions with electromagnetic milling, representing a significant advancement in green chemistry. rsc.org These methods not only reduce the environmental impact but also often simplify the work-up procedures.

The development of biocatalytic methods, using enzymes to perform specific transformations, also holds promise for the sustainable synthesis of amino acid derivatives. nih.govacs.org Enzymes can operate under mild conditions and often exhibit high stereoselectivity, reducing the need for protecting groups and minimizing waste. acs.org

Reactivity and Transformation Pathways of N Boc Threonine T Butylester

Selective Deprotection Strategies

The differential stability of the N-Boc and tert-butyl ester groups to acidic conditions forms the basis for their selective removal. This orthogonality is a cornerstone of modern peptide synthesis. iris-biotech.deresearchgate.netnih.gov

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. mdpi.comresearchgate.net Traditional methods for N-Boc deprotection often involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents. researchgate.netnih.gov

Common reagents for the selective cleavage of the N-Boc group in the presence of a tert-butyl ester include:

Trifluoroacetic acid (TFA): A common method involves using TFA in a solvent like dichloromethane (B109758) (DCM). researchgate.netnih.govreddit.com The concentration and reaction time can be optimized to achieve selective N-Boc removal.

Hydrochloric acid (HCl): Anhydrous HCl in solvents such as dioxane or ethyl acetate (B1210297) is another effective reagent for selective N-Boc deprotection. nih.govreddit.com

Methanesulfonic acid: This acid has also been reported for the selective removal of the N-Boc group. reddit.com

TMSI (Iodotrimethylsilane): Can be used in acetonitrile (B52724) at low temperatures for selective N-Boc removal. reddit.com

Oxalyl chloride in methanol (B129727): This system provides a mild method for deprotection at room temperature. nih.gov

The general mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine.

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0°C to room temperature, 1-4 hours | researchgate.netreddit.com |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate | 0°C to room temperature | nih.govreddit.com |

| Oxalyl chloride | Methanol | Room temperature, 1-4 hours | nih.gov |

| Iodotrimethylsilane (TMSI) | Acetonitrile (ACN) | 0°C | reddit.com |

The tert-butyl ester is generally more stable to acidic conditions than the N-Boc group. However, it can be cleaved under more forcing acidic conditions or by using specific reagents that favor ester cleavage.

Methodologies for tert-butyl ester cleavage include:

Strong Acids: Prolonged treatment with strong acids like TFA can lead to the cleavage of the tert-butyl ester, often after the N-Boc group has been removed. researchgate.net

Lewis Acids: Systems like cerium(III) chloride heptahydrate and sodium iodide (CeCl₃·7H₂O-NaI) in refluxing acetonitrile have been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups. researchgate.netorganic-chemistry.org

Aqueous Phosphoric Acid: This provides an environmentally benign method for the deprotection of tert-butyl esters. organic-chemistry.org

Silica (B1680970) Gel: Heating with silica gel in refluxing toluene (B28343) can effect the cleavage of tert-butyl esters. researchgate.net

Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate the thermolytic cleavage of tert-butyl esters, sometimes accelerated by microwave irradiation. researchgate.net

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | organic-chemistry.org |

| Aqueous Phosphoric Acid | - | - | organic-chemistry.org |

| Silica Gel | Toluene | Reflux | researchgate.net |

| Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP) | - | Elevated temperatures / Microwave | researchgate.net |

The concept of orthogonality in protecting groups is crucial in multi-step synthesis, allowing for the selective removal of one group without affecting another. iris-biotech.denih.gov The N-Boc and tert-butyl ester protecting groups are considered a "quasi-orthogonal" pair. biosynth.com While both are acid-labile, the N-Boc group is significantly more sensitive to acidolysis.

This difference in reactivity allows for the selective removal of the N-Boc group using milder acidic conditions (e.g., dilute TFA or HCl in an organic solvent) while leaving the tert-butyl ester intact. reddit.comresearchgate.net Conversely, specific Lewis acid conditions can be employed to cleave the tert-butyl ester in the presence of the N-Boc group. organic-chemistry.org The ability to selectively deprotect either the N-terminus or the C-terminus of N-Boc-threonine-t-butylester is fundamental to its utility in the stepwise assembly of peptides. nih.gov

Reactions Involving the Unprotected Side-Chain Hydroxyl Group of Threonine

The secondary hydroxyl group on the side chain of threonine is a key site for further functionalization, enabling the synthesis of modified amino acids and peptides with unique properties.

The hydroxyl group of this compound can undergo a variety of derivatization reactions, including:

O-Alkylation: A selective and scalable O-alkylation method has been developed for serine and threonine derivatives. acs.org

O-Acylation: The hydroxyl group can be acylated to introduce various functional groups. However, O-acetylated threonine residues can be unstable and may undergo O-to-N acyl transfer. nih.gov

Protection: In many synthetic strategies, the hydroxyl group is protected to prevent unwanted side reactions. Common protecting groups for the threonine side chain in Boc-based peptide synthesis include the benzyl (B1604629) (Bzl) ether. peptide.com The propargyloxycarbonyl (Poc) group has also been explored as a protecting group for the hydroxyl functions of serine, threonine, and tyrosine. core.ac.uk

The proximate amino and hydroxyl groups in threonine derivatives can participate in intramolecular cyclization reactions to form heterocyclic structures, most notably oxazolidines (N,O-acetals).

N,O-acetal Formation: The reaction of an N-protected threonine derivative with an aldehyde or ketone, often under acidic catalysis, can lead to the formation of an N,O-acetal. tsijournals.comthieme-connect.de For instance, the condensation of a threonine derivative with an aldehyde can generate a cyclic N,O-acetal. researchgate.net This reaction can be used to protect both the amine and hydroxyl groups simultaneously. thieme-connect.de

Serine and Threonine Ligation: A method for peptide ligation at N-terminal serine and threonine residues involves the formation of an N,O-benzylidene acetal (B89532) linked intermediate, which is then converted to a native peptide bond. nih.gov

These cyclization reactions are not only useful for protection strategies but also serve as key steps in the synthesis of complex natural products and peptidomimetics. thieme-connect.de

Transformations Leading to Dehydroamino Acid Derivatives from Threonine Esters

The conversion of β-hydroxyamino acids like threonine into α,β-dehydroamino acid derivatives is a significant transformation in peptide chemistry, providing access to key precursors for unnatural amino acids and biologically active peptides. nih.gov this compound, possessing a hydroxyl group at the β-position, is a suitable precursor for such elimination reactions.

One effective method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds through the in situ formation of a carbonate derivative of the threonine hydroxyl group, which then undergoes elimination to yield the dehydroamino acid derivative. rsc.orgrsc.org This method is noted for its high yields and efficiency. rsc.org

Another approach utilizes tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to induce an E2 elimination on carbonate derivatives of threonine. This procedure is characterized by its mild conditions and rapid reaction times, often completing in less than 10 minutes. nih.gov While this method is demonstrated on various carbonate derivatives, it is applicable to precursors derived from N-Boc-threonine esters.

Further methods for generating dehydroamino acids from threonine include the conversion of the β-hydroxyl group into a better leaving group, such as a tosylate or a halide, followed by base-induced elimination. acs.org An alternative strategy employs an electrochemical oxidation mediated by NaCl to form an α-methoxylated intermediate from the corresponding amino acid carbamate (B1207046). A subsequent acid-catalyzed elimination of methanol yields the desired dehydroamino acid derivative. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction represents another powerful tool, although it builds the dehydroamino acid backbone differently. It involves the condensation of N-acyl dialkoxyphosphoryl glycine (B1666218) esters with aldehydes. thieme-connect.com The stereochemical outcome of such reactions can often be controlled by the choice of protecting groups on the phosphonate (B1237965) reagent. thieme-connect.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| DMAP-Catalyzed Elimination | (Boc)₂O, DMAP | High yields, proceeds via an in situ carbonate intermediate. | rsc.orgrsc.org |

| Fluoride-Induced Elimination | Tetrabutylammonium fluoride (TBAF) on carbonate derivatives | Mild conditions, very rapid reaction times (<10 min). | nih.gov |

| Elimination via Tosyl/Chloro Derivatives | 1. Tosyl chloride or chlorinating agent 2. Base | Classic method involving conversion of the hydroxyl to a good leaving group. | acs.org |

| Electrochemical Oxidation | NaCl (mediator), followed by acid | Involves an α-methoxylated intermediate; useful for gram-scale synthesis. | researchgate.net |

Reactions at the Carboxyl (Ester) Functionality

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its reactivity is dominated by its susceptibility to cleavage under acidic conditions, which is a cornerstone of its use in chemical synthesis.

The cleavage mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, a stable carbocation, to generate the free carboxylic acid. This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). researchgate.net Due to the stability of the resulting tert-butyl cation, scavengers may be employed in the reaction mixture to prevent potential side reactions, such as the alkylation of other nucleophilic functional groups within the molecule. organic-chemistry.org

The synthesis of the t-butyl ester itself can be accomplished through various methods, including the use of tert-butyl trichloroacetimidate (B1259523) or reaction with isobutylene in the presence of a strong acid catalyst. reddit.com The deliberate and selective removal of this group is a critical step in multi-step syntheses, for example, in the preparation of peptide fragments where the C-terminus needs to be activated for coupling.

| Reaction Type | Typical Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Acidolytic Cleavage (Deprotection) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Forms the corresponding carboxylic acid (N-Boc-threonine) and isobutylene. | researchgate.net |

| Acid-Catalyzed Esterification | Isobutylene, catalytic H₂SO₄ | Forms the t-butyl ester from the carboxylic acid. | reddit.com |

N-alpha Reactivity and Further Functionalization

The N-alpha position of the threonine backbone is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a broad range of conditions, including exposure to bases and many nucleophiles. researchgate.netorganic-chemistry.org

The primary reactivity at the N-alpha position involves the removal of the Boc group. Similar to the t-butyl ester, the Boc group is labile under acidic conditions. researchgate.net Treatment with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent (e.g., dioxane, dichloromethane) efficiently cleaves the urethane (B1682113) linkage to release the free amine as an ammonium (B1175870) salt, along with carbon dioxide and isobutylene. researchgate.netorganic-chemistry.org

Once deprotected, the newly freed α-amino group is available for further functionalization. The most common subsequent reaction is peptide bond formation, where the amino group acts as a nucleophile, attacking an activated carboxyl group of another amino acid to elongate a peptide chain. nih.gov This orthogonal protection strategy, where the N-alpha-Boc group is acid-labile and a C-terminal ester might be cleaved under different conditions (or vice-versa), is fundamental to solid-phase and solution-phase peptide synthesis. organic-chemistry.org

Beyond standard peptide coupling, the free amine can undergo a variety of other reactions, including acylation, alkylation, or reaction with other electrophiles, allowing for the introduction of diverse functional groups at the N-terminus of the amino acid.

| Reaction Type | Typical Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., Dioxane, DCM) | Generates the free α-amino group (as a salt). | researchgate.netorganic-chemistry.org |

| Peptide Bond Formation | An activated N-protected amino acid (e.g., using DCC, HOBt) | Formation of a dipeptide. | nih.gov |

| N-Acylation | Acyl chlorides or anhydrides | Forms an N-acyl derivative. | organic-chemistry.org |

Advanced Applications in Organic and Peptide Synthesis

Application as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of N-Boc-threonine-t-butylester, derived from natural L-threonine, makes it an excellent starting material for asymmetric synthesis, where the control of stereochemistry is paramount.

Stereoselective Formation of Novel Organic Scaffolds

The compound serves as a cornerstone in the stereoselective synthesis of complex chiral scaffolds. Researchers have developed methods to convert Boc-L-threonine derivatives into bicyclic N,O-acetals through highly diastereoselective acid-catalyzed reactions. researchgate.net These resulting rigid structures act as excellent chiral building blocks for further asymmetric transformations, such as the diastereoselective alkylation at the α-carbon, enabling the creation of molecules with multiple, well-defined stereocenters. researchgate.net The stereochemical outcome of these reactions is highly dependent on the three-dimensional arrangement of substituents, where slight variations can significantly influence the thermodynamic stability of the isomers formed. researchgate.net

Another approach involves the conversion of N-Boc-threonine derivatives into key intermediates like β-lactones. The ring-opening of these strained rings with various nucleophiles is a powerful strategy for the asymmetric synthesis of β-disubstituted amino acids and other complex structures. doi.org

Synthesis of Non-Canonical α-Amino Acid Analogues

Non-canonical amino acids (ncAAs) are crucial for developing peptides and proteins with enhanced properties and are valuable building blocks in medicinal chemistry. nih.govresearchgate.net this compound is an important precursor for these synthetic analogues.

A notable example is the diastereoselective synthesis of α-methylthreonine. This is achieved by using a threonine-derived bicyclic N,O-acetal, which undergoes α-alkylation to introduce the methyl group with high stereocontrol. researchgate.net Furthermore, threonine derivatives can be used to synthesize other ncAAs, such as conformationally constrained proline analogues, which are of interest in drug design. acs.org The synthesis of β-amino acids, another class of ncAAs, can also be accomplished from α-amino acid precursors like threonine, providing safer and more efficient alternatives to hazardous classical methods. rsc.orgmdpi.com

Key Transformations in ncAA Synthesis from Threonine Derivatives

| Starting Material Derivative | Key Transformation | Resulting ncAA |

|---|---|---|

| Bicyclic N,O-acetal from Boc-L-threonine methyl ester | Diastereoselective α-alkylation | α-Methylthreonine researchgate.net |

| N-Boc-O-tosyl-D-threonine methyl ester | Elimination and conjugate addition | threo-3-Methylcysteine doi.org |

Precursor for Complex Natural Products and Analogues

The utility of this compound extends to the total synthesis of natural products and their analogues. Its role as a chiral building block allows for the introduction of specific stereochemistry found in many biologically active molecules. For instance, synthetic strategies for sedum alkaloids have utilized β³-amino acid esters derived from α-amino acids. rsc.org The principles of stereoselective synthesis using amino acid-derived building blocks are also applicable to the synthesis of complex molecules like the proteasome inhibitor omuralide and side-chains of potent drugs like paclitaxel. diva-portal.org Additionally, the direct coupling of this compound to other molecules, such as fenofibric acid, demonstrates its use in creating novel drug derivatives. google.com

Role in Solution-Phase Peptide Synthesis (SPPS) Methodologies

In solution-phase peptide synthesis (SPPS), where peptide chains are elongated in a homogenous medium, this compound is a frequently used building block. The tert-butyl ether protection on the side-chain hydroxyl group is stable to the conditions used for Boc-group removal (typically acidic) and prevents side reactions.

Coupling Strategies and Reagent Selection for this compound

The formation of the amide bond is the central reaction in peptide synthesis. The selection of appropriate coupling reagents is critical to ensure high yields and prevent racemization. For this compound, a variety of coupling strategies are employed.

Standard reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net A specific example involves the coupling of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.com Uronium and phosphonium (B103445) salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective for coupling amino acids, including threonine derivatives. tandfonline.com

Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Additives |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC google.comresearchgate.net | HOBt, HOAt, OxymaPure researchgate.net |

| Uronium/Aminium Salts | HBTU, HATU tandfonline.comresearchgate.net | - |

Minimization of Side Reactions during Peptide Elongation

Several side reactions can occur during peptide synthesis, potentially leading to impurities and lower yields. The hydroxyl group of threonine is a potential site for O-acylation during the coupling step if it is not protected. acs.org The O-tert-butyl group in this compound effectively prevents this unwanted reaction.

Another potential side reaction for peptides containing serine or threonine is an acid-catalyzed acyl N–O shift, where the peptide backbone migrates to the side-chain hydroxyl group. peptide.com While this reaction is reversible with base treatment, the stable tert-butyl ether protection on the threonine side chain minimizes this risk under the acidic conditions of Boc-deprotection. peptide.com Furthermore, general side reactions common to Boc-based synthesis, such as diketopiperazine formation at the dipeptide stage, can be suppressed by using in situ neutralization protocols during the coupling steps. peptide.com

Segment Condensation Approaches Utilizing this compound

Segment condensation is a powerful strategy in peptide synthesis, particularly for the construction of large peptides or proteins. This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in a solution or solid phase to form the final, larger peptide chain. The use of building blocks like this compound is instrumental in the preparation of these peptide segments.

The key advantage of using derivatives such as N-Boc-Thr(tBu)-OtBu lies in the orthogonal protection scheme it offers. In a typical synthesis of a protected peptide fragment, the N-terminal Boc group can be selectively removed using mild acids like trifluoroacetic acid (TFA), while the C-terminal tert-butyl ester and the side-chain tert-butyl ether remain intact. peptide.com This allows for the elongation of the peptide chain at the N-terminus. Once a desired fragment is synthesized, its C-terminal t-butyl ester can be cleaved under different, often harsher, acidic conditions, or the N-terminal Boc group of another fragment can be removed to prepare for the coupling reaction between the two segments.

Table 1: Illustrative Strategy for Peptide Fragment Synthesis using a Threonine Derivative

| Step | Action | Reagents/Conditions | Resulting Structure (Schematic) |

| 1 | Start with resin-bound amino acid (AA₂) | Wang or 2-Cl-Trt Resin | AA₂-Resin |

| 2 | Deprotect N-terminus | Piperidine (for Fmoc) | H₂N-AA₂-Resin |

| 3 | Couple Fmoc-Thr(tBu)-OH | DIC/HOBt | Fmoc-Thr(tBu)-AA₂-Resin |

| 4 | Deprotect N-terminus | Piperidine | H₂N-Thr(tBu)-AA₂-Resin |

| 5 | Couple Fmoc-AA₁-OH | DIC/HOBt | Fmoc-AA₁-Thr(tBu)-AA₂-Resin |

| 6 | Cleave from resin | Mild acid (e.g., dilute TFA for 2-Cl-Trt) | Fmoc-AA₁-Thr(tBu)-AA₂-OH |

This table illustrates the synthesis of a protected peptide fragment suitable for segment condensation. The side-chain t-butyl (tBu) group on threonine remains stable throughout.

Inverse Peptide Synthesis Strategies Employing this compound

Conventional peptide synthesis proceeds from the C-terminus to the N-terminus (C→N). However, an alternative approach, known as inverse or reverse peptide synthesis, elongates the peptide chain from the N-terminus to the C-terminus (N→C). researchgate.net This strategy offers the advantage of leaving the C-terminal carboxyl group available for further modifications, which is particularly useful for creating C-terminally modified peptide mimetics, potential protease inhibitors, and peptide libraries. researchgate.net

A foundational element of many inverse synthesis strategies is the use of amino acid tert-butyl esters to protect the C-terminus of the incoming amino acid. researchgate.netgoogle.comgoogle.com In this context, this compound is a well-suited monomer. The synthesis begins by anchoring the first amino acid to a solid support via its N-terminal amino group. The peptide chain is then elongated by coupling the free carboxyl group of the resin-bound peptide with the amino group of the next incoming amino acid, which is protected at its C-terminus with a t-butyl ester (e.g., H₂N-Thr-OtBu, derived from the N-Boc precursor). After coupling, the t-butyl ester of the newly added residue is removed with acid to generate a free carboxyl group, ready for the next coupling cycle. google.comgoogle.com

The general process can be summarized as:

An N-terminal protected amino acid is attached to a solid support.

The C-terminal protecting group is removed.

The now free carboxyl group is coupled with the N-terminus of an incoming amino acid t-butyl ester.

The t-butyl ester of the newly incorporated residue is selectively removed, regenerating a C-terminal carboxylic acid for the next coupling step.

While powerful, N→C synthesis has historically been challenged by issues of low coupling yields and a higher risk of racemization at the activated C-terminal residue. researchgate.netnih.gov However, advancements in coupling reagents and synthetic strategies have made it a more viable approach. researchgate.netnih.gov The commercial availability of a range of side-chain protected amino acid t-butyl esters is a key factor in the practical application of this method. google.com

Development of this compound-based Molecular Probes and Conjugates

Molecular probes and bioconjugates are essential tools in chemical biology for studying, imaging, and manipulating biological systems. Protected amino acids like this compound can serve as versatile scaffolds for the construction of these complex molecules. The threonine residue is intrinsically trifunctional, possessing an amine group, a carboxylic acid group, and a side-chain hydroxyl group. mdpi.com This trifunctionality, combined with an orthogonal protection strategy, allows for regioselective chemical modifications.

The hydroxyl group on the threonine side chain is a key handle for conjugation. While less nucleophilic than the thiol group of cysteine, it can be used for attaching various moieties, such as:

Fluorescent Dyes: For creating probes to visualize biological processes or for use in diagnostic assays.

Linkers: For attachment to solid supports, other peptides, or small molecules.

Bioactive Molecules: For creating targeted drug-peptide conjugates.

The synthesis of such conjugates relies on the differential stability of the protecting groups. For instance, the N-Boc group and the C-terminal t-butyl ester can be manipulated to incorporate the threonine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The side-chain protecting group (typically a tert-butyl ether in this context) can be retained until a specific point in the synthesis where it is selectively removed to unmask the hydroxyl group for conjugation. This selective deprotection allows for the precise placement of a label or another molecule onto the threonine side chain without interfering with the rest of the peptide.

This strategy is analogous to the synthesis of nonproteinogenic amino acids designed to probe biosynthetic pathways, where protected amino acids are incorporated into peptides to serve as alternative substrates for enzymes. nih.gov The ability to construct multifunctional molecules from amino acid-based hubs is a cornerstone of modern medicinal chemistry and chemical biology, and this compound provides a valuable building block for these endeavors. mdpi.com

Analytical and Mechanistic Studies on N Boc Threonine T Butylester

Stereochemical Analysis and Chiral Purity Determination Methodologies

The stereochemical integrity of N-Boc-threonine-t-butylester is paramount for its use in stereospecific synthesis. The determination of chiral purity, specifically the enantiomeric excess (ee), is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant methodology for this purpose.

Several types of CSPs have proven effective for the resolution of N-protected amino acid enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin and ristocetin (B1679390) A) are widely used. phenomenex.comrsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, leading to different retention times for the L- and D-enantiomers. Mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a significant role in achieving optimal separation. rsc.org For N-Boc amino acids, reversed-phase mode is often the most effective approach.

Research has systematically evaluated various CSPs for their ability to resolve N-Boc and other N-protected amino acids, providing valuable data on selectivity and resolution.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Mode | Key Interaction Sites | Reported Success with N-Boc Amino Acids |

|---|---|---|---|

| Polysaccharide-based (e.g., Lux Cellulose-2) | Reversed-Phase | Grooves and cavities of the helical polymer structure; hydrogen bonding, dipole-dipole, and π-π interactions. | High success rate, with baseline resolution achieved for numerous N-protected amino acids using standard reversed-phase conditions (e.g., ACN/Water with TFA or Formic Acid). phenomenex.com |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T - Teicoplanin) | Reversed-Phase | Complex structure with multiple stereogenic centers, peptide linkages, and sugar moieties enabling a variety of interactions (ionic, hydrogen bonding, etc.). | Demonstrated to be an excellent choice for N-Boc amino acids, with reversed-phase mode being the most viable option. |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC R - Ristocetin A) | Reversed-Phase | Similar to Teicoplanin, offering complementary selectivity based on its unique macrocyclic structure. | Also a preferred choice for N-Boc amino acids, showing excellent resolution in reversed-phase systems. |

Another approach involves pre-column derivatization of the amino acid with a chiral reagent, such as o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-tert-butyloxycarbonyl-D-cysteine), to form diastereomers that can be separated on a standard achiral reversed-phase column. researchgate.net

Mechanistic Investigations of this compound Transformations

Elucidation of Reaction Pathways for Side-Chain Modifications

The secondary hydroxyl group on the side chain of threonine is a key site for post-translational modifications in proteins and a target for synthetic modification. In the context of this compound, this hydroxyl group can undergo several important transformations, provided it is not itself protected.

O-Acylation: The direct, chemoselective O-acylation of the hydroxyl group in the presence of the N-Boc protected amine and t-butyl ester is challenging due to the higher nucleophilicity of amines. However, this can be achieved under strongly acidic conditions (e.g., using acyl chlorides in trifluoroacetic acid). nih.gov The reaction pathway involves the protonation of the amino group, rendering it non-nucleophilic and thereby directing the acylation to the neutral hydroxyl group. nih.gov An O→N acyl shift can occur if the product is not handled as a salt, representing a potential competing pathway under certain conditions. nih.gov

O-Glycosylation: The synthesis of O-linked glycopeptides is a significant area of research. Reaction pathways for glycosylating the threonine side chain often involve the use of a protected N-Boc-L-threonine derivative and an activated glycosyl donor (e.g., acetobromosugars). acs.org Lewis acids are typically used to promote the reaction. acs.org Unlike glycosylated serine derivatives, which are highly susceptible to epimerization at the α-carbon during subsequent peptide coupling steps, glycosylated threonine derivatives show negligible epimerization. nih.gov Instead, under forcing conditions, they are more prone to a competing pathway of β-elimination. nih.gov This difference in reaction pathways is attributed to distinct conformational preferences of the reactive intermediates. nih.gov

Studies on Protecting Group Stability and Cleavage Mechanisms

The utility of this compound in multi-step synthesis hinges on the stability of its two protecting groups—the N-tert-butoxycarbonyl (Boc) group and the C-terminal tert-butyl (t-butyl) ester—and the ability to cleave them selectively. Both groups are classified as acid-labile and are generally stable under basic and nucleophilic conditions.

The cleavage mechanism for both groups under acidic conditions (e.g., with trifluoroacetic acid, TFA) proceeds through the formation of a stable tert-butyl cation. This carbocation can be problematic, as it is a potent alkylating agent that can react with nucleophilic residues like tryptophan or methionine in a peptide chain. To prevent these side reactions, "scavengers" such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) are added to the cleavage mixture to trap the tert-butyl cation.

A significant challenge arises when the selective removal of the N-Boc group is required while leaving the t-butyl ester intact. Since both are susceptible to acidolysis, standard conditions like neat TFA will cleave both. Research has focused on developing milder acidic conditions that exploit the subtle differences in reactivity between the carbamate (B1207046) (Boc) and the ester (t-butyl). The deprotection of the N-Boc group is generally irreversible due to the spontaneous decarboxylation of the resulting carbamic acid, whereas the cleavage of the t-butyl ester is a reversible, equilibrium-driven process. researchgate.net This difference can be exploited to achieve selectivity.

| Reagent/Condition | Group Cleaved | Selectivity | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Both N-Boc and t-butyl ester | Non-selective | |

| 85% Formic Acid | N-Boc | Selective for N-Boc over t-butyl ester. | oup.com |

| Methanesulfonic Acid (1.5 equiv) in tBuOAc/CH₂Cl₂ (4:1) | N-Boc | Reported as a mild method for selective N-Boc removal in the presence of t-butyl esters. | researchgate.net |

| Conc. Sulfuric Acid (1.5–3.0 equiv.) in tBuOAc | N-Boc | Achieves selective deprotection of N-Boc groups. | researchgate.net |

| CeCl₃·7H₂O-NaI in Acetonitrile (B52724) (reflux) | t-butyl ester | Reverses the typical selectivity, cleaving the t-butyl ester while preserving the N-Boc group. | organic-chemistry.orgthieme-connect.com |

Advanced Spectroscopic Techniques for Structural Elucidation within Research Contexts

Beyond basic confirmation of identity, advanced spectroscopic methods are employed to investigate subtle structural features of this compound, such as conformation, intramolecular interactions, and the precise location of modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR are standard for identity confirmation, more advanced NMR techniques provide deeper insights. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to unambiguously assign all proton and carbon signals, confirming the covalent bond framework. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, offering insights into the preferred solution-state conformation of the molecule. Furthermore, detailed studies of ¹³C NMR chemical shifts in various solvents have been used to probe intramolecular hydrogen bonding in N-Boc-L-threonine, a closely related compound. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. Advanced tandem mass spectrometry (MS/MS) techniques are invaluable for structural elucidation, especially of modified derivatives. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the exact site of a modification (e.g., acylation or glycosylation on the side-chain hydroxyl) can be determined.

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental studies by providing molecular-level insights into the structure and reactivity of this compound.

DFT calculations can be used to model the three-dimensional structure of the molecule, predict its vibrational spectra to aid in the interpretation of IR and Raman data, and determine the relative energies of different conformers. In the context of reactivity, computational methods are used to map out reaction pathways and calculate activation energies for various transformations. nih.gov For example, one could model the transition state for the O-acylation of the threonine side chain to understand the reaction kinetics. Similarly, the mechanisms of acid-catalyzed deprotection of the Boc and t-butyl ester groups can be investigated. By calculating the energy barriers for the cleavage of each group under specific acidic conditions, it is possible to computationally predict the selectivity observed experimentally and guide the development of new, more efficient deprotection protocols. nih.gov

Future Research Directions and Emerging Paradigms

N-Boc-threonine-t-butylester in Flow Chemistry and Automated Synthesis

The synthesis of long peptides and even small proteins is undergoing a technological revolution with the advent of automated fast-flow peptide synthesis (AFPS). This technology offers significant advantages over traditional batch solid-phase peptide synthesis (SPPS), including dramatically reduced synthesis times, improved efficiency, and potentially lower rates of side reactions like epimerization. nih.govresearchgate.net

This compound is an ideal candidate for integration into AFPS protocols. The Boc strategy for Nα-amino protection can be advantageous in certain contexts, such as the synthesis of hydrophobic peptides. nih.gov In flow systems, reagents are pumped through a reactor containing the solid-phase resin, allowing for rapid and efficient coupling and deprotection cycles. rsc.org Research has demonstrated that high-fidelity automated flow chemistry can produce peptide chains up to 164 amino acids long in a matter of hours. researchgate.net

Future research will likely focus on optimizing the parameters for using this compound and other Boc-protected amino acids in flow systems. This includes fine-tuning solvent choice, temperature, and activation agents to maximize coupling efficiency and minimize side reactions, particularly the risk of racemization at the α-carbon. nih.gov The development of integrated systems that can perform synthesis, purification, and folding of proteins in a continuous flow process represents a major paradigm shift in protein manufacturing. researchgate.net

| Parameter | Traditional Batch SPPS | Automated Fast-Flow Peptide Synthesis (AFPS) |

| Synthesis Time | Days to Weeks | Hours |

| Reagent Excess | High | Reduced |

| Efficiency | Variable, prone to incomplete reactions | High, due to efficient mass transfer |

| Process Control | Manual or semi-automated | Fully automated and optimized |

| Example (Proinsulin, 86 aa) | N/A (typically via fragment ligation) | 3.5 hours |

Enzyme-Catalyzed Transformations Involving this compound

Biocatalysis offers a powerful approach for performing chemical transformations with high selectivity and under mild conditions. nih.gov While enzymes are renowned for their catalytic efficiency, their application to heavily modified substrates like this compound presents both opportunities and challenges. nih.gov

Threonine Aldolases (TAs): These enzymes catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and an aldehyde to form β-hydroxy-α-amino acids. nih.govnih.gov In principle, TAs could be used to synthesize novel threonine analogs. However, their natural function involves unprotected amino acids, and the bulky Boc and t-butyl groups of this compound would likely prevent it from fitting into the enzyme's active site. A significant area of future research is the directed evolution and protein engineering of TAs to expand their substrate scope to accommodate N-protected amino acids. researchgate.netresearchgate.net

Lipases and Esterases: A more immediate application lies in the selective deprotection of the molecule. Research has identified specific lipases and esterases capable of hydrolyzing tert-butyl esters of protected amino acids while leaving N-Boc protecting groups intact. nih.gov An esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have shown high activity in this regard. nih.gov This chemoenzymatic approach allows for the selective unmasking of the carboxylic acid under exceptionally mild conditions, enabling subsequent modifications that would be incompatible with acidic deprotection.

Future work will focus on discovering and engineering a wider range of enzymes that can act on protected amino acids, enabling not only selective deprotection but also novel C-C bond formations and other functional group manipulations. nih.govresearchgate.net

Applications of this compound in Supramolecular Chemistry and Materials Science

Self-assembly is a process where molecules spontaneously organize into well-ordered structures through non-covalent interactions like hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov Amino acids and their derivatives are exceptional building blocks for creating such supramolecular materials. nih.govmdpi.com Aromatic amino acids and N-terminally protected peptides, for instance, are known to form a wide array of nanostructures, including fibers, spheres, tapes, and hydrogels. rsc.orgnih.gov

This compound possesses the key features of an amphiphilic molecule: bulky, hydrophobic Boc and t-butyl groups combined with a polar amino acid core capable of hydrogen bonding. This structure suggests a strong propensity for self-assembly in various solvents. Future research in this area will explore:

Controlled Self-Assembly: Investigating how factors like solvent polarity, concentration, and temperature can be used to direct the assembly of this compound into specific morphologies (e.g., nanofibers vs. vesicles).

Hydrogel Formation: The potential for this molecule, or short peptides derived from it, to form supramolecular hydrogels for applications in drug delivery and tissue engineering.

Functional Materials: Incorporating this compound into larger systems to create materials with tailored properties, such as piezoelectricity or enhanced mechanical rigidity, as has been demonstrated with other protected dipeptides. rsc.org

This avenue of research positions this compound not just as a synthetic intermediate, but as a fundamental building block for the bottom-up fabrication of novel biomaterials. mdpi.com

Design and Synthesis of this compound-derived Advanced Building Blocks

Beyond its direct use in peptide synthesis, this compound serves as a valuable chiral scaffold for the synthesis of more complex and functionally diverse building blocks. Its two stereocenters and protected functional groups make it an ideal starting point for creating novel molecules for drug discovery and chemical biology.

For example, modified N-Boc amino acids have been developed as key components for synthesizing ubiquitinated peptides, which are crucial for studying cellular signaling pathways. nih.gov Similarly, lipase-catalyzed reactions have been used to convert amino diesters into complex heterocyclic structures like N-Boc protected oxazepanes. researchgate.net

Future directions for designing advanced building blocks from this compound include:

Functionalization of the Hydroxyl Group: After selective deprotection of the side-chain hydroxyl group, it can be modified through etherification, esterification, or glycosylation to introduce new functionalities.

Conversion to Chiral Heterocycles: Using the inherent chirality of the threonine backbone to direct the synthesis of complex heterocyclic systems, which are common motifs in pharmaceuticals.

Synthesis of Non-Canonical Amino Acids: Employing the threonine derivative as a starting material for multi-step transformations to create unnatural amino acids with unique side chains for incorporation into peptides with novel properties.

This research transforms a standard protected amino acid into a versatile platform for generating advanced chemical entities with high value in medicinal and materials chemistry. chemscene.com

Q & A

Q. What are the standard synthetic pathways for N-Boc-threonine-t-butylester, and how do protecting group strategies influence reaction efficiency?

The compound is typically synthesized via sequential protection of the amino and hydroxyl groups. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine, while the tert-butyl ester safeguards the carboxylic acid. Acylation and esterification steps are critical, often using reagents like Boc anhydride and tert-butyl chloroformate. Reaction efficiency depends on solvent choice (e.g., dichloromethane or THF), temperature control, and catalysts (e.g., DMAP). Hydrolysis or methanolysis may be employed for deprotection, requiring careful pH monitoring to avoid side reactions .

Q. How is the purity of this compound assessed, and what analytical techniques are preferred for characterization?

Purity is commonly evaluated using HPLC (High-Performance Liquid Chromatography) with UV detection, as it resolves impurities from the main product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with specific focus on the Boc group’s tert-butyl signal (~1.4 ppm) and ester carbonyl resonance (~170 ppm). Mass spectrometry (MS) validates molecular weight, while chiral chromatography ensures enantiomeric purity, critical for stereosensitive applications .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

The compound is sensitive to acidic conditions (Boc deprotection) and prolonged exposure to moisture (ester hydrolysis). Storage recommendations include anhydrous environments at –20°C under inert gas. In reactions, neutral or mildly basic conditions (pH 7–9) are preferred to maintain stability. Accelerated degradation studies using thermal gravimetric analysis (TGA) can model shelf-life under stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature?

Yield discrepancies often stem from variations in solvent polarity, stoichiometric ratios of protecting reagents, or residual moisture. Systematic optimization via Design of Experiments (DoE) methodologies, such as factorial design, can identify critical parameters. For example, excess Boc anhydride (1.5–2.0 eq.) improves amine protection efficiency, while controlled azeotropic drying (e.g., toluene reflux) minimizes hydrolysis side reactions .

Q. What strategies mitigate racemization during the synthesis of this compound, and how is enantiomeric excess quantified?

Racemization occurs at the threonine α-carbon under basic conditions. Using low-temperature reactions (–10°C to 0°C) and non-polar solvents (e.g., ethyl acetate) reduces base-induced epimerization. Chiral auxiliaries or enzymes (e.g., lipases) can enhance stereocontrol. Enantiomeric excess is quantified via chiral HPLC with a cellulose-based column, comparing retention times to authentic standards .

Q. How do solvent and catalyst choices impact the scalability of this compound synthesis?

Scalability requires balancing cost, safety, and efficiency. Polar aprotic solvents like DMF enhance reagent solubility but complicate post-reaction purification. Switching to greener solvents (e.g., 2-MeTHF) improves sustainability without sacrificing yield. Heterogeneous catalysts (e.g., immobilized DMAP on silica) facilitate catalyst recovery and reuse, critical for multi-gram syntheses .

Q. What advanced spectroscopic methods differentiate diastereomers or regioisomers in this compound derivatives?

NOESY (Nuclear Overhauser Effect Spectroscopy) NMR can distinguish diastereomers by spatial proximity of protons. X-ray crystallography provides definitive stereochemical assignment, while IR spectroscopy identifies subtle differences in hydrogen-bonding patterns. For regioisomers, tandem MS/MS fragmentation profiles reveal distinct cleavage patterns .

Data Contradiction and Optimization

Q. How should researchers address conflicting data on the compound’s solubility in protic vs. aprotic solvents?

Contradictions arise from impurities or solvent batch variability. Systematic solubility studies using Karl Fischer titration to quantify residual water in solvents can clarify trends. For instance, this compound dissolves better in dichloromethane (aprotic) than in methanol (protic) due to reduced ester hydrolysis. COSMO-RS computational modeling predicts solubility behavior under untested conditions .

Q. What methodologies validate the absence of tert-butyl group migration during prolonged storage?

Stability-indicating assays using LC-MS track molecular weight shifts indicative of migration. Comparative TLC (Thin-Layer Chromatography) at time-zero and after storage identifies degradation spots. Solid-state NMR monitors tert-butyl group integrity in crystalline samples, while Arrhenius studies predict migration rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.